Dpma
Overview
Description
CGS 24012 is a synthetic organic compound that acts as an agonist for the adenosine A2 receptor. It was initially developed by Novartis AG and is primarily studied for its potential therapeutic applications in cardiovascular diseases. The compound is known for its ability to induce systemic vasodilation, cardioexcitation, and stimulation of renin release .
Preparation Methods
The synthesis of CGS 24012 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving purine derivatives.
Functional Group Introduction: Various functional groups, such as methoxy and hydroxyl groups, are introduced through substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, followed by purification and characterization.
Chemical Reactions Analysis
CGS 24012 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups on the core structure.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CGS 24012 has several scientific research applications, including:
Cardiovascular Research: The compound is studied for its effects on cardiovascular function, particularly its ability to induce vasodilation and stimulate renin release.
Pharmacological Studies: CGS 24012 is used in pharmacological studies to investigate the role of adenosine A2 receptors in various physiological processes.
Drug Development: The compound serves as a lead compound for the development of new therapeutic agents targeting cardiovascular diseases.
Mechanism of Action
CGS 24012 exerts its effects by acting as an agonist for the adenosine A2 receptor. This receptor is involved in various physiological processes, including vasodilation, cardioexcitation, and renin release. The activation of the adenosine A2 receptor by CGS 24012 leads to the stimulation of intracellular signaling pathways, resulting in the observed physiological effects .
Comparison with Similar Compounds
CGS 24012 is similar to other adenosine A2 receptor agonists, such as CGS 21680C and 5’-N-ethylcarboxamide adenosine (NECA). CGS 24012 is unique in its ability to induce significant increases in renal blood flow and reduce renal vascular resistance . Other similar compounds include:
CGS 21680C: Another selective adenosine A2 receptor agonist with similar cardiovascular effects.
5’-N-ethylcarboxamide adenosine (NECA): A nonselective adenosine agonist with distinct cardiovascular effects compared to CGS 24012.
CGS 24012 stands out due to its specific effects on renal blood flow and vascular resistance, making it a valuable compound for cardiovascular research .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O6/c1-15-6-4-5-7-19(15)20(16-8-17(36-2)10-18(9-16)37-3)11-28-25-22-26(30-13-29-25)32(14-31-22)27-24(35)23(34)21(12-33)38-27/h4-10,13-14,20-21,23-24,27,33-35H,11-12H2,1-3H3,(H,28,29,30)/t20?,21-,23-,24-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHVIAUBTBOHAG-FOYDDCNASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)C5=CC(=CC(=C5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)C5=CC(=CC(=C5)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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